molecular formula C17H18N2O2 B2571237 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea CAS No. 2097918-95-9

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea

Cat. No.: B2571237
CAS No.: 2097918-95-9
M. Wt: 282.343
InChI Key: YCEYZHNRHINAMQ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and varies depending on the specific compound. The core structure is a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary depending on the specific compound. For instance, the molecular weight of 2,3-dihydro-2-methylbenzofuran is 134.1751 .

Scientific Research Applications

Synthesis and Bioactivity

Research on benzofuran derivatives has shown a wide range of bioactivities, including enzyme inhibitory activities and potential anticancer properties. For instance, benzofuran hydroxamic acids were synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase activity, revealing potent enzyme inhibition (Ohemeng et al., 1994). Similarly, unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition and anticancer activities, highlighting the therapeutic potential of urea derivatives (Mustafa et al., 2014).

Antimicrobial and Anticancer Applications

Further research into benzofuran aryl ureas and carbamates reports on their synthesis and antimicrobial screening, indicating their utility in developing new antimicrobial agents (Kumari et al., 2019). Additionally, novel benzofuran-based derivatives have been explored as selective inhibitors for cancer-associated carbonic anhydrase isoform IX, demonstrating their role in targeted cancer therapies (Shaldam et al., 2021).

Chemical Properties and Extraction

The chemical properties and solubility of benzofuran compounds have been a subject of study, offering insights into their application in material science and solvent selection for pharmaceutical formulations. For instance, the crystalline forms and solubility improvements of specific poorly water-soluble compounds have been examined to enhance drug absorption and efficacy (Yano et al., 1996).

Anion Recognition and Extraction

Research has also delved into the design of receptors containing urea groups for the extraction of metal salts, demonstrating the utility of urea derivatives in selective anion recognition and extraction processes (Carreira-Barral et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran derivatives depends on their specific biological activities. For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research in this area is likely to focus on developing new benzofuran-based drugs and exploring their therapeutic potential.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-2-4-8-15(12)19-17(20)18-10-13-11-21-16-9-5-3-7-14(13)16/h2-9,13H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYZHNRHINAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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